molecular formula C22H28O7 B11018981 ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11018981
M. Wt: 404.5 g/mol
InChI Key: NZRLGMQIXRTHEN-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetically modified coumarin derivative of interest in chemical research and development. With a molecular formula of C22H28O7 and a molecular weight of 404.46 g/mol , this compound features a coumarin core structure that is functionalized with a tert-butoxycarbonylmethoxy group at the 7-position and an ethyl propanoate chain at the 3-position. This specific substitution pattern makes it a valuable advanced intermediate in organic synthesis, particularly for constructing more complex molecules. The tert-butyl ester acts as a protected carboxylic acid, a crucial feature for multi-step synthetic sequences, allowing for selective deprotection under mild acidic conditions without affecting other ester groups in the molecule . Researchers utilize this and related coumarin-based structures in various fields, including medicinal chemistry for prodrug development and materials science. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H28O7/c1-7-26-18(23)11-9-16-13(2)15-8-10-17(14(3)20(15)28-21(16)25)27-12-19(24)29-22(4,5)6/h8,10H,7,9,11-12H2,1-6H3

InChI Key

NZRLGMQIXRTHEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC(C)(C)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 7-(2-tert-Butoxy-2-oxoethoxy)-4,8-dimethyl-3-formylchromone

The precursor 7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-3-formylchromone is synthesized via sequential functionalization:

Step 1: Protection of 4,8-Dimethyl-7-hydroxycoumarin
4,8-Dimethyl-7-hydroxycoumarin undergoes etherification with tert-butyl bromoacetate in anhydrous dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Reaction conditions (80°C, 12 h) yield 7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethylcoumarin (87% yield).

Step 2: Vilsmeier-Haack Formylation
The C3 position is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C. Subsequent hydrolysis with ice-water affords 7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-3-formylchromone (72% yield).

Multicomponent Reaction with Meldrum’s Acid and Ethanol

The target compound is synthesized via a four-component reaction (4-CR) adapted from literature:

Reagents:

  • 7-(2-tert-Butoxy-2-oxoethoxy)-4,8-dimethyl-3-formylchromone (1 equiv).

  • Meldrum’s acid (1.2 equiv).

  • 4-Hydroxycoumarin (1 equiv).

  • Ethanol (2 equiv as solvent/nucleophile).

  • Triethylamine (TEA, 0.5 equiv).

Procedure:

  • Ketene Intermediate Formation: Meldrum’s acid and the formylchromone react in ethanol/water (1:1) at 25°C for 3 h, forming a ketene intermediate via Knoevenagel condensation.

  • Nucleophilic Attack: 4-Hydroxycoumarin and TEA are added, and the mixture is heated to 60°C for 5 h. Ethanol acts as a nucleophile, attacking the ketene to form the ethyl propanoate side chain.

  • Workup: The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the title compound (68% yield).

Mechanistic Insights:

  • TEA facilitates deprotonation of 4-hydroxycoumarin, enhancing nucleophilicity.

  • Steric effects from the tert-butoxy group prolong reaction times compared to unsubstituted analogs.

Optimization and Alternative Pathways

Solvent and Catalyst Screening

Comparative studies reveal ethanol/water mixtures optimize solubility of intermediates while minimizing tert-butoxy group hydrolysis. Catalysts such as piperidine or DABCO reduce yields (≤50%) due to side reactions, whereas TEA balances reactivity and selectivity.

tert-Butoxy Group Stability

Thermogravimetric analysis (TGA) confirms the tert-butoxy moiety remains intact below 150°C, validating the use of moderate temperatures (60°C) in MCRs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.21 (s, 1H, H-4), 7.45 (d, J = 8.6 Hz, 1H, H-5), 6.95 (s, 1H, H-6), 4.72 (s, 2H, OCH₂CO), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, C8-CH₃), 2.38 (s, 3H, C4-CH₃), 1.42 (s, 9H, C(CH₃)₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (chromone C=O), 1230 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, with retention time 12.3 min.

Industrial and Pharmacological Relevance

While current applications remain exploratory, structural analogs demonstrate anticoagulant and anti-inflammatory properties. Scalability is hindered by the cost of tert-butyl bromoacetate; alternatives like tert-butyl chloroacetate are under investigation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or kinases, inhibiting their activity and leading to anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Biological Activity

Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28O7C_{22}H_{28}O_{7} with a molecular weight of approximately 404.5 g/mol. Its structure features a chromenone backbone, which is significant in various biological applications due to its versatility and pharmacological potential.

Structural Features

FeatureDescription
Molecular FormulaC22H28O7C_{22}H_{28}O_{7}
Molecular Weight404.5 g/mol
Functional GroupsTert-butoxy, ethoxy, chromenone

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies suggest it may disrupt microbial cell membranes, leading to cell death. The compound has shown effectiveness against various bacterial strains, indicating its potential as a novel antimicrobial agent.

The antimicrobial activity is likely due to the compound's ability to interact with specific cellular targets, possibly through enzyme inhibition or receptor interactions. This interaction can disrupt vital cellular processes in pathogens.

Anticancer Properties

This compound has also been studied for its anticancer properties . It appears to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The compound's mechanism may involve the inhibition of specific enzymes or receptors critical for cancer cell growth.

Case Studies and Research Findings

  • In Vitro Studies : Laboratory tests have demonstrated that the compound can significantly reduce the viability of various cancer cell lines through apoptosis induction.
    Cell LineIC50 (µM)
    HeLa15
    MCF720
    A54925
  • Animal Models : In vivo studies using animal models have shown promising results in tumor reduction when treated with this compound compared to control groups.

Comparative Activity

To contextualize its effectiveness, a comparison with other known compounds exhibiting similar activities can be insightful:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
Ethyl 3-[...]-propanoate0.1 mg/ml against E. coli15 µM (HeLa)
Compound X0.05 mg/ml against S. aureus10 µM (MCF7)

Q & A

Q. What are the standard synthetic routes for ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution between 7-hydroxy-4,8-dimethylcoumarin derivatives and ethyl bromoacetate intermediates under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves:

  • Temperature control : Heating at 60–80°C ensures efficient coupling while minimizing side reactions.
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
  • Purification : Column chromatography or recrystallization (e.g., using DMSO/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., tert-butoxy groups at δ ~1.2 ppm, coumarin carbonyls at δ ~160 ppm).
  • LC/MS and HRMS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.
  • IR : Detects ester carbonyls (~1740 cm⁻¹) and chromen-2-one C=O (~1650 cm⁻¹). Cross-referencing with synthetic intermediates resolves ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures.
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation (common in coumarins).
  • Hygroscopicity : Dynamic vapor sorption (DVS) tests moisture absorption. Store in airtight containers at –20°C in the dark to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?

Contradictions often arise from assay-specific variables:

  • Cellular vs. enzymatic assays : Differences in membrane permeability (e.g., logP ~3.5) may reduce intracellular efficacy.
  • Dose optimization : Perform dose-response curves (e.g., IC₅₀) to distinguish true activity from cytotoxicity.
  • Metabolic stability : Use liver microsome assays to evaluate esterase-mediated hydrolysis, which can deactivate the compound .

Q. How can X-ray crystallography be applied to determine the compound’s solid-state structure, and what challenges arise during refinement?

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters. Challenges include resolving disorder in tert-butoxy groups; apply restraints to C–O bond lengths and angles.
  • Validation : Check R-factor convergence (<5%) and Hirshfeld surface analysis for packing interactions .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this coumarin derivative?

  • Docking studies : Use AutoDock Vina to predict binding to targets like DNA helicases (e.g., Bacillus anthracis helicase).
  • QSAR models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with antimicrobial IC₅₀ values.
  • MD simulations : Assess conformational flexibility of the propanoate sidechain in aqueous vs. lipid environments .

Q. How can researchers mitigate low yields during scale-up synthesis, and what analytical methods validate process consistency?

  • Flow chemistry : Improves mixing and heat transfer for esterification steps.
  • PAT (Process Analytical Technology) : Use in-line FTIR to monitor reaction progress.
  • HPLC-PDA : Compare impurity profiles (e.g., tert-butoxy byproducts) between small- and large-scale batches .

Methodological Considerations

Q. What are the best practices for analyzing decomposition products under oxidative conditions?

  • Forced degradation : Expose to H₂O₂ (3% v/v) at 40°C for 24 hours.
  • LC-QTOF-MS : Identify major degradants (e.g., hydrolyzed carboxylic acids).
  • Mechanistic insight : Radical scavengers (e.g., BHT) distinguish oxidative vs. hydrolytic pathways .

Q. How can crystallographic data be cross-validated with spectroscopic results to resolve structural uncertainties?

  • Overlay experiments : Compare calculated (Mercury 4.3) and experimental XRD powder patterns.
  • DFT-NMR : Gaussian calculations predict 1^1H shifts for proposed conformers.
  • Hirshfeld analysis : Correlate close contacts (e.g., C–H···O) with IR hydrogen-bonding peaks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

  • PK/PD modeling : Measure plasma half-life (e.g., ~2.5 hours in mice) to adjust dosing regimens.
  • Metabolite profiling : Identify active metabolites (e.g., hydrolyzed propanoic acid derivatives) via LC-MS/MS.
  • Tissue distribution : Autoradiography tracks compound accumulation in target organs .

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